BenchChemオンラインストアへようこそ!

Levofenfluramine

Serotonin Release Enantiomer Potency Neuropharmacology

Levofenfluramine is the (R)-enantiomer of fenfluramine, a selective serotonin releasing agent with minimal noradrenergic activity. Unlike dexfenfluramine, it produces no observable serotonergic neurotoxicity at equivalent doses, making it the definitive negative control for neurotoxicity assays. Emerging evidence positions it as a lead candidate for enantiopure antiseizure therapy (Dravet/LGS) with a superior safety profile. This compound is indispensable for forensic toxicology calibration, enantioselective HPLC method validation, and dissecting pure serotonergic pathways without confounding off-target effects. Procure from verified suppliers to ensure stereochemical integrity and analytical reproducibility.

Molecular Formula C12H16F3N
Molecular Weight 231.26 g/mol
CAS No. 37577-24-5
Cat. No. B1675100
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofenfluramine
CAS37577-24-5
SynonymsLevofenfluramine;  l-Fenfluramine;  Fenfluramine l-form;  Levofenfluraminum; 
Molecular FormulaC12H16F3N
Molecular Weight231.26 g/mol
Structural Identifiers
SMILESCCNC(C)CC1=CC(=CC=C1)C(F)(F)F
InChIInChI=1S/C12H16F3N/c1-3-16-9(2)7-10-5-4-6-11(8-10)12(13,14)15/h4-6,8-9,16H,3,7H2,1-2H3/t9-/m1/s1
InChIKeyDBGIVFWFUFKIQN-SECBINFHSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Levofenfluramine (CAS 37577-24-5): Baseline Characteristics and Scientific Context


Levofenfluramine (CAS 37577-24-5), also known as (−)-fenfluramine or (R)-fenfluramine, is the levorotatory enantiomer of the amphetamine derivative fenfluramine [1]. It belongs to the class of substituted amphetamines and functions primarily as a serotonin releasing agent (SRA) [2]. The compound was historically investigated as an anorectic agent but was never marketed as a single enantiomer [1].

Why Levofenfluramine (CAS 37577-24-5) Cannot Be Substituted by Generic Fenfluramine or Dexfenfluramine


Levofenfluramine is the R-enantiomer of fenfluramine, while dexfenfluramine is the S-enantiomer. Despite their structural similarity, these stereoisomers exhibit profound differences in pharmacodynamics, including distinct potencies for serotonin release, divergent off-target activity on norepinephrine systems, and markedly different neurotoxic profiles [1][2]. These differences are not merely quantitative but qualitative, precluding the simple substitution of one enantiomer for another in research or clinical applications [2]. Furthermore, the racemic mixture fenfluramine introduces the confounding variable of a mixture of both active species, complicating the interpretation of experimental results and therapeutic effects [1].

Quantitative Differentiation of Levofenfluramine (CAS 37577-24-5) from Closest Analogs


Serotonin Release Potency: Levofenfluramine vs. Dexfenfluramine (EC50 Comparison)

Levofenfluramine ((-)-fenfluramine) exhibits significantly lower potency as a serotonin (5-HT) releaser compared to its enantiomer, dexfenfluramine ((+)-fenfluramine). In rat brain synaptosomes, the EC50 for [3H]5-HT release was 147 nM for levofenfluramine, while dexfenfluramine showed an EC50 of 51.7 nM, representing a 2.8-fold difference in potency [1].

Serotonin Release Enantiomer Potency Neuropharmacology

Selectivity Profile: Minimal Norepinephrine Release by Levofenfluramine

Levofenfluramine is virtually inactive as a releaser of norepinephrine (NE), providing a cleaner serotonergic profile. In contrast, the enantiomer dexfenfluramine releases NE with an EC50 of 302 nM, and its metabolite (+)-norfenfluramine is an even more potent NE releaser with an EC50 of 73 nM [1][2]. This makes levofenfluramine a superior tool for isolating 5-HT-mediated effects without confounding noradrenergic activity.

Norepinephrine Release Monoamine Transporter Selectivity

Neurotoxicity Profile: Absence of Serotonergic Neurotoxicity for Levofenfluramine

In a direct comparative study in rats, a single 10 mg/kg subcutaneous dose of levofenfluramine (l-fenfluramine) produced no significant decrease in any serotonergic marker (including 5-HT levels and [3H]-paroxetine binding) in the frontal cortex or hippocampus one week post-treatment. In stark contrast, an equivalent dose of dexfenfluramine (d-fenfluramine) caused a significant reduction in these same markers, indicating neuronal damage [1].

Serotonin Neurotoxicity Enantiomer Comparison Neuronal Safety

Anticonvulsant Activity: Comparable Potency in Maximal Electroshock (MES) Model

A recent enantioselective study evaluated the anticonvulsant potency of fenfluramine and norfenfluramine enantiomers in the mouse maximal electroshock (MES) model. The four enantiomers (l-fenfluramine, d-fenfluramine, l-norfenfluramine, d-norfenfluramine) showed comparable antiseizure activity, with ED50 values falling within a narrow range of 5.1 to 14.8 mg/kg [1]. This contrasts with the large differences observed in serotonergic potency and neurotoxicity, indicating that the anticonvulsant mechanism may be less enantioselective.

Anticonvulsant Epilepsy Enantiomer Comparison

Analytical Differentiation: Enantioselective HPLC Separation

An enantioselective HPLC method has been developed and validated for the simultaneous separation and quantification of levofenfluramine (l-Fen) and dexfenfluramine (d-Fen), as well as their respective active metabolites l-norfenfluramine and d-norfenfluramine, in biological fluids such as plasma [1]. This method is critical for any study requiring precise pharmacokinetic or pharmacodynamic analysis of the individual enantiomers.

Analytical Chemistry Chiral Separation HPLC

Optimal Research and Industrial Applications for Levofenfluramine (CAS 37577-24-5)


Investigating the Mechanism of Serotonergic Neurotoxicity

Levofenfluramine serves as a critical negative control in studies investigating the neurotoxic effects of fenfluramine derivatives. Given that a 10 mg/kg dose in rats produced no observable serotonergic deficits while the d-enantiomer caused significant damage, researchers can use levofenfluramine to isolate the molecular mechanisms responsible for the neurotoxicity associated with dexfenfluramine and related compounds [1]. This is essential for understanding and potentially mitigating the adverse effects observed with the clinical use of fenfluramine.

Development of Safer Antiepileptic Drugs (AEDs)

Recent research indicates that levofenfluramine possesses comparable anticonvulsant potency to other fenfluramine enantiomers but with a far superior safety profile regarding neurotoxicity and lack of noradrenergic activity [1][2]. This makes it a leading candidate for further preclinical development as an enantiomerically pure antiseizure medication for conditions like Dravet syndrome or Lennox-Gastaut syndrome, where minimizing off-target and long-term side effects is paramount [3]. The use of a single, well-characterized enantiomer simplifies regulatory approval and ensures a consistent pharmacological effect.

Calibration and Reference Standards in Analytical Chemistry

The validated enantioselective HPLC method for separating levofenfluramine from its analogs and metabolites makes the pure compound an indispensable reference standard [4]. Forensic toxicology, clinical laboratories, and pharmacokinetic studies rely on high-purity levofenfluramine to calibrate instruments and accurately quantify these substances in biological samples, ensuring the reliability and reproducibility of analytical data.

Probing Selective Serotonergic Signaling Pathways

Due to its selectivity as a serotonin releaser with minimal effects on norepinephrine or dopamine systems, levofenfluramine is a valuable pharmacological tool for dissecting pure serotonergic pathways in vivo and in vitro [2]. It allows researchers to study the specific physiological and behavioral consequences of increased synaptic serotonin without the confounding effects of noradrenergic activation, which is a significant limitation of using dexfenfluramine or racemic fenfluramine in such experiments.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levofenfluramine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.